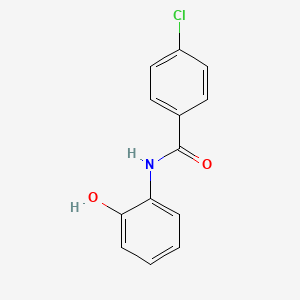

4-chloro-N-(2-hydroxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZYJYQGLGAWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390528 | |

| Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31913-75-4 | |

| Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-chloro-N-(2-hydroxyphenyl)benzamide

Introduction: A Molecule of Interest

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Within this class, 4-chloro-N-(2-hydroxyphenyl)benzamide emerges as a compound of significant interest due to its structural analogy to known bioactive molecules, including salicylanilides and other N-phenylbenzamides. This technical guide provides an in-depth exploration of the potential biological activities of 4-chloro-N-(2-hydroxyphenyl)benzamide, drawing upon established knowledge of related compounds to propose testable hypotheses and detailed experimental frameworks for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic avenues.

The unique arrangement of a chlorinated benzoyl ring linked to a 2-hydroxyphenylamine moiety suggests a predisposition for diverse biological interactions. The chlorine atom at the 4-position can influence the compound's electronic properties and lipophilicity, potentially enhancing membrane permeability and target engagement. The 2-hydroxyphenyl group, a key feature of salicylanilides, is known to be crucial for various biological effects, including antimicrobial and anticancer activities.

I. Potential Antimicrobial Activity: A New Generation of Antibiotics?

The rise of antimicrobial resistance necessitates the urgent development of novel antibiotics. N-phenylbenzamides and salicylanilides have demonstrated promising antibacterial and antifungal properties, making 4-chloro-N-(2-hydroxyphenyl)benzamide a compelling candidate for investigation in this therapeutic area.[1][2]

A. Proposed Mechanism of Antimicrobial Action

Drawing parallels with halogenated salicylanilides, a primary proposed mechanism of action for 4-chloro-N-(2-hydroxyphenyl)benzamide is the disruption of the proton motive force (PMF) across bacterial cell membranes.[3][4] This dissipation of the electrochemical gradient would uncouple the electron transport chain, leading to a decrease in ATP synthesis and ultimately, cell death.[3][4] Additionally, some salicylanilide analogues are known to inhibit transglycosylases, enzymes crucial for the biosynthesis of the bacterial cell wall, particularly in Gram-positive bacteria like Staphylococcus aureus.[5]

B. Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial potential of 4-chloro-N-(2-hydroxyphenyl)benzamide, a standardized broth microdilution assay is recommended.

1. Preparation of Materials:

- 4-chloro-N-(2-hydroxyphenyl)benzamide stock solution (e.g., 10 mg/mL in DMSO).

- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

- Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028).

- 96-well microtiter plates.

- Positive control antibiotics (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, fluconazole for fungi).

- Negative control (broth with DMSO).

2. Inoculum Preparation:

- Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard.

- Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

- Perform serial two-fold dilutions of the test compound in the microtiter plate, ranging from a high concentration (e.g., 256 µg/mL) to a low concentration (e.g., 0.5 µg/mL).

- Add the prepared inoculum to each well.

- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Determination of Minimum Inhibitory Concentration (MIC):

- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

5. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

- Subculture aliquots from the wells showing no visible growth onto substance-free agar plates.

- Incubate the plates and determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[5]

II. Potential Anticancer Activity: Targeting Malignant Cells

The structural similarity of 4-chloro-N-(2-hydroxyphenyl)benzamide to salicylanilides, such as niclosamide, which is being repurposed for oncology, suggests a strong potential for anticancer activity.[6] The proposed mechanisms are multifaceted, involving the modulation of key signaling pathways that are often dysregulated in cancer.[6]

A. Proposed Mechanisms of Anticancer Action

Several signaling pathways are likely targets for 4-chloro-N-(2-hydroxyphenyl)benzamide in cancer cells:

-

NF-κB Signaling Pathway: Benzamides have been shown to inhibit the transcription factor NF-κB, a master regulator of inflammation, cell survival, and proliferation.[7] Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and sensitize cancer cells to apoptosis.

-

MAPK Signaling Pathway: Novel 4-chloro-N-phenyl benzamide derivatives have been investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK).[8] The p38 MAPK pathway is involved in cellular stress responses and can contribute to cancer cell survival and metastasis.

-

Induction of Apoptosis: By modulating pathways like NF-κB and MAPK, and potentially through other mechanisms like the uncoupling of oxidative phosphorylation in mitochondria, 4-chloro-N-(2-hydroxyphenyl)benzamide may induce apoptosis in cancer cells.[9][10]

B. Experimental Protocol: In Vitro Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and proliferation.

1. Cell Culture:

- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- Treat the cells with various concentrations of 4-chloro-N-(2-hydroxyphenyl)benzamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

- Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

3. MTT Staining and Measurement:

- Add MTT solution to each well and incubate for 3-4 hours.

- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

III. Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Benzamides have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.[7]

A. Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 4-chloro-N-(2-hydroxyphenyl)benzamide are likely mediated by the inhibition of the NF-κB pathway.[7] This would lead to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and interleukins, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of the inflammatory response.[11][12]

B. Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used model to study inflammation in vitro.

1. Cell Culture and Treatment:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

- Seed cells in 24-well plates and allow them to adhere.

- Pre-treat the cells with various concentrations of 4-chloro-N-(2-hydroxyphenyl)benzamide for 1 hour.

- Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Measurement of Nitric Oxide (NO) Production:

- Collect the cell culture supernatant.

- Measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent.

- Quantify the nitrite concentration using a sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines:

- Measure the levels of TNF-α, IL-6, and other cytokines in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis:

- Lyse the cells and collect the protein extracts.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with primary antibodies against iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway proteins.

- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

IV. Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 4-chloro-N-(2-hydroxyphenyl)benzamide are not yet available, we can infer potential key structural features from related compounds.

| Structural Feature | Potential Contribution to Biological Activity |

| 4-chloro substitution | May enhance lipophilicity, improving cell membrane penetration. Can also influence electronic properties of the benzoyl ring, affecting target binding. |

| N-(2-hydroxyphenyl) group | The hydroxyl group is often crucial for activity in salicylanilides, potentially acting as a protonophore to disrupt membrane potential or as a hydrogen bond donor/acceptor in target binding sites. |

| Amide linker | Provides structural rigidity and can participate in hydrogen bonding with biological targets. The presence of two amide bonds in some related structures has been linked to bactericidal activity.[5] |

V. Synthesis

The synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide can be readily achieved through standard amidation reactions. A common and efficient method is the reaction of 4-chlorobenzoyl chloride with 2-aminophenol in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[13]

Conclusion and Future Directions

4-chloro-N-(2-hydroxyphenyl)benzamide is a molecule with considerable, yet largely unexplored, therapeutic potential. Based on the well-documented biological activities of structurally related benzamides and salicylanilides, there is a strong scientific rationale to investigate its antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols detailed in this guide provide a comprehensive framework for such an investigation. Future research should focus on validating these potential activities through rigorous in vitro and in vivo studies, elucidating the precise mechanisms of action, and exploring the structure-activity relationships to optimize its therapeutic profile. The findings from these studies could pave the way for the development of novel drugs for a range of diseases.

References

-

Frontiers in Marine Science. (2021). Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558). Retrieved from [Link]

-

PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-N-phenylbenzamide. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. Retrieved from [Link]

-

PubMed. (n.d.). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

-

PubMed. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Retrieved from [Link]

-

Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

PubMed. (2023, January 15). Salicylanilides and Their Anticancer Properties. Retrieved from [Link]

-

ResearchGate. (2025, August 10). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Retrieved from [Link]

-

PubMed. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

-

MDPI. (2023, February). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

-

MDPI. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Retrieved from [Link]

-

ResearchGate. (2022, March 4). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed salicylanilide mechanisms of action. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-Hydroxythiobenzamide.

-

PubMed. (2021, November 15). Synthesis, structure-activity relationships and molecular docking studies of phenyldiazenyl sulfonamides as aromatase inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

American Society for Microbiology. (n.d.). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

-

PubMed. (n.d.). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Salicylanilide – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Retrieved from [Link]

Sources

- 1. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model | MDPI [mdpi.com]

- 12. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 [smolecule.com]

A Senior Application Scientist's Guide to the Synthesis of Hydroxyphenyl Benzamide Derivatives

Introduction: The Significance of the Hydroxyphenyl Benzamide Scaffold

The hydroxyphenyl benzamide moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique combination of a rigid aromatic backbone, a hydrogen-bond donating and accepting amide linkage, and a reactive phenolic hydroxyl group bestows upon it a remarkable versatility. This structural motif is found at the core of numerous biologically active compounds, exhibiting a wide array of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The ability to readily modify the substitution patterns on both aromatic rings allows for the fine-tuning of physicochemical and pharmacological properties, making the synthesis of its derivatives a key focus for researchers in drug discovery and development.

This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing hydroxyphenyl benzamide derivatives. We will delve into the mechanistic underpinnings of each method, offer field-proven experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Strategic Approaches to Amide Bond Formation: From Classical to Contemporary

The cornerstone of synthesizing hydroxyphenyl benzamide derivatives is the formation of the amide bond. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups within the molecule.

The Classical Approach: Acyl Chloride-Mediated Amidation

This long-standing and robust method involves the activation of a benzoic acid derivative to its more reactive acyl chloride, followed by nucleophilic attack by an aminophenol.

Causality Behind the Experimental Choices: The conversion of the carboxylic acid to an acyl chloride is crucial as the hydroxyl group of a carboxylic acid is a poor leaving group. The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic amine. The use of a base, such as pyridine or a tertiary amine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)benzamide [5][6]

-

Activation of Benzoic Acid: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend benzoic acid (1.0 eq) in thionyl chloride (2.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Reaction Monitoring: Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Removal of Excess Reagent: After completion, carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, toluene can be added and co-evaporated.

-

Amidation: Dissolve the resulting crude benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). In a separate flask, dissolve 4-aminophenol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) in the same solvent.

-

Reaction Execution: Cool the amine solution to 0 °C in an ice bath and add the benzoyl chloride solution dropwise with vigorous stirring.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Self-Validating System: The success of this protocol can be validated at each stage. The formation of the acyl chloride is evident from the gas evolution and the change in the physical state of the reaction mixture. The final product's identity and purity can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.

Modern Amide Coupling Reactions

To circumvent the often harsh conditions of acyl chloride formation, a plethora of coupling reagents have been developed for the direct formation of amide bonds from carboxylic acids and amines.[7] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate.

Expertise in Reagent Selection:

-

Carbodiimides (e.g., DCC, EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification.[8] Dicyclohexylcarbodiimide (DCC) forms a urea byproduct that is largely insoluble in common organic solvents and can be removed by filtration.

-

Additives (e.g., HOBt, HOAt): The use of additives like 1-hydroxybenzotriazole (HOBt) is crucial to suppress side reactions and minimize racemization when using chiral carboxylic acids. HOBt intercepts the initial active intermediate to form a more stable active ester, which then reacts with the amine.

Experimental Protocol: EDC/HOBt Mediated Synthesis of a Hydroxyphenyl Benzamide Derivative [8]

-

Reaction Setup: To a solution of a substituted benzoic acid (1.0 eq) and a substituted aminophenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM) at room temperature, add HOBt (1.2 eq).

-

Coupling Reagent Addition: Stir the mixture for 10-15 minutes, then add EDC (1.2 eq).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours at room temperature.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Transition Metal-Catalyzed Cross-Coupling Reactions

For the synthesis of N-aryl benzamides where the amide bond is already present in one of the starting materials, cross-coupling reactions provide a powerful alternative to the direct amidation of anilines.

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine (or amide) and an aryl halide.[9][10] While historically requiring harsh conditions, modern ligand-assisted protocols have significantly expanded its scope and applicability.[11]

Authoritative Grounding: The reaction typically involves a Cu(I) catalyst, a ligand (often a diamine or phenanthroline), and a base. The ligand accelerates the reaction by stabilizing the copper center and facilitating the reductive elimination step.[12]

Experimental Protocol: Ligand-Assisted Ullmann N-Arylation of a Benzamide [9]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 eq), the benzamide (1.2 eq), CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a high-boiling point aprotic solvent such as DMF, DMSO, or dioxane.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 100-150 °C for 12-48 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst. The filtrate is then washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines and their derivatives.[13][14] It offers a highly versatile and functional group tolerant method for C-N bond formation.[15]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (or amide) and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16][17] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Catalyst Preformation/Generation: In an inert atmosphere, combine a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Reactant Addition: Add the aryl halide (1.0 eq) and the amine or amide (1.1-1.5 eq).

-

Reaction Conditions: Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or GC/LC-MS).

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and quench with water or saturated aqueous NH₄Cl. Extract the aqueous layer, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Data Summary and Comparison of Methods

| Method | Key Reagents | Temperature | Advantages | Disadvantages |

| Acyl Chloride | Thionyl chloride, base | RT to Reflux | High yielding, robust, inexpensive | Harsh reagents, functional group intolerance |

| EDC/HOBt Coupling | EDC, HOBt | Room Temperature | Mild conditions, high functional group tolerance | Higher cost of reagents, byproduct removal |

| Ullmann Condensation | Cu(I) salt, ligand, base | High (100-150 °C) | Good for N-arylation of amides | High temperatures, potential for side reactions |

| Buchwald-Hartwig | Pd catalyst, phosphine ligand, strong base | Moderate (80-110 °C) | Excellent scope and functional group tolerance | Costly catalysts and ligands, requires inert atmosphere |

Conclusion and Future Outlook

The synthesis of hydroxyphenyl benzamide derivatives is a well-established field with a diverse array of reliable synthetic methodologies. The classical acyl chloride approach remains a workhorse for large-scale synthesis where cost is a primary concern. For more delicate substrates and in the context of medicinal chemistry, modern amide coupling reagents and transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer unparalleled precision and versatility. As the demand for novel and complex hydroxyphenyl benzamide derivatives continues to grow, further advancements in catalytic systems that operate under even milder conditions with broader substrate scopes are anticipated, further empowering researchers in their quest for new therapeutics and advanced materials.

References

- Process for the synthesis of a benzamide derivative. (n.d.). Google Patents.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041.

- Abbasi, M. A., Rehman, A., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.

- Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024). Molecules, 29(12), 2897.

- Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide (3–1), N-(3-hydroxyphenyl) 3-hydroxybenzamide (3–2) and N-(3-hydroxyphenyl) 3-methoxybenzamide (3–3). (n.d.). ResearchGate.

- A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (n.d.). Benchchem.

- Reaction scheme detailing the amide coupling resulting in N-(3-hydroxyphenyl)-3-methoxybenzamide. (n.d.). ResearchGate.

- Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. (2014). Pakistan Journal of Chemistry.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). Tetrahedron Letters, 55(43), 5959-5962.

- Direct Synthesis of 2-(4-Hydroxyphenoxy)

- Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.

- Rahman, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules, 19(3), 3638-3657.

- Jiang, L., et al. (2025). Novel Synthetic Route and Telescoped Process of N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide Employing the Base-Free Schotten–Baumann Reaction and Self-Catalyzed Ullmann-Type Hydroxylation. Organic Process Research & Development.

- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Molecules, 27(11), 3591.

- Amide Synthesis. (n.d.). Fisher Scientific.

- Ullmann Reaction. (n.d.). Thermo Fisher Scientific.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Buchwald–Hartwig amin

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube.

- Buchwald-Hartwig Amin

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. mdpi.com [mdpi.com]

- 3. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction | Scilit [scilit.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. chempublishers.com [chempublishers.com]

- 7. hepatochem.com [hepatochem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. iris.unito.it [iris.unito.it]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. m.youtube.com [m.youtube.com]

Spectroscopic Blueprint of 4-chloro-N-(2-hydroxyphenyl)benzamide: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 4-chloro-N-(2-hydroxyphenyl)benzamide, a molecule of interest for its potential bioactive properties, demands a thorough understanding of its three-dimensional structure and electronic landscape.[1] This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-chloro-N-(2-hydroxyphenyl)benzamide, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available, this guide synthesizes data from closely related analogues and fundamental spectroscopic principles to present a robust, predictive blueprint of its spectral characteristics. This approach offers researchers a reliable framework for the identification, purity assessment, and structural elucidation of this compound and its derivatives.

The strategic placement of a chloro-substituent on the benzoyl ring and a hydroxyl group on the aniline ring introduces unique electronic and steric features. These, in turn, manifest as distinct signatures in various spectroscopic analyses. Understanding these signatures is not merely an academic exercise; it is a critical step in correlating the molecular structure with its biological activity and metabolic fate. This guide is structured to provide not just the data, but also the underlying scientific rationale for the observed and predicted spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy serves as the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 4-chloro-N-(2-hydroxyphenyl)benzamide, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-chloro-N-(2-hydroxyphenyl)benzamide is anticipated to exhibit a series of signals corresponding to the aromatic protons, the amide proton (N-H), and the hydroxyl proton (O-H). The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group, and the electron-donating effect of the hydroxyl group.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Amide (N-H) | 8.5 - 9.5 | Singlet (broad) | - |

| Hydroxyl (O-H) | 9.0 - 10.0 | Singlet (broad) | - |

| Aromatic (H) | 6.8 - 8.0 | Multiplets | 7.0 - 9.0 |

Methodology for ¹H NMR Data Acquisition:

A robust protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not interfere with the aromatic or amide/hydroxyl proton signals.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): At least 3 seconds.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be diagnostic for the carbonyl carbon, the carbons attached to the chlorine and oxygen atoms, and the other aromatic carbons.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| C-Cl | 135 - 140 |

| C-O | 150 - 155 |

| Aromatic (C-H & C-C) | 115 - 140 |

Methodology for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz). Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Diagram: Logical Workflow for NMR Analysis

Sources

Methodological & Application

A Detailed Protocol for the Synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide via Schotten-Baumann Acylation

An Application Note for the Synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide

Introduction

4-chloro-N-(2-hydroxyphenyl)benzamide is a substituted benzamide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated benzoyl group linked to an aminophenol, makes it a versatile precursor for the development of more complex molecules, including heterocyclic compounds like benzoxazepines, which are explored for various biological activities.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, tailored for researchers in organic chemistry and drug development.

The selected synthetic strategy is the Schotten-Baumann reaction , a robust and widely-used method for acylating amines.[3][4] This reaction involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 2-aminophenol under biphasic, alkaline conditions. The presence of an aqueous base is critical, as it serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby preventing the protonation of the nucleophilic amine and driving the reaction equilibrium towards the formation of the desired amide product.[5][6] This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and reproducible synthesis.

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic attack by the amino group of 2-aminophenol on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond, eliminating a chloride ion.

Overall Reaction Scheme:

The base (e.g., NaOH) in the aqueous phase immediately neutralizes the HCl, forming NaCl and H₂O, which prevents the amine from being deactivated through salt formation.[5]

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 2-Aminophenol | C₆H₇NO | 109.13 | 95-55-6 | Harmful, Irritant, Mutagenic |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 122-01-0 | Corrosive, Lachrymator |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Irritant, Carcinogen |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | None |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | None |

Required Equipment

-

250 mL two-neck round-bottom flask

-

100 mL dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

250 mL separatory funnel

-

Büchner funnel and vacuum flask

-

Rotary evaporator

-

Glassware for recrystallization (Erlenmeyer flasks, beaker)

-

Standard laboratory glassware (graduated cylinders, beakers)

-

pH paper or pH meter

-

Analytical balance

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates and chamber

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: Experimental workflow for the synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide.

Detailed Synthesis Protocol

Safety First: This procedure must be performed in a well-ventilated fume hood. 4-Chlorobenzoyl chloride is corrosive and a lachrymator (causes tears). 2-aminophenol and sodium hydroxide are hazardous.[7] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Part 1: Reaction Setup and Execution

-

Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 2.18 g (20.0 mmol, 1.0 eq) of 2-aminophenol and 1.20 g (30.0 mmol, 1.5 eq) of sodium hydroxide in 50 mL of deionized water. Stir until all solids have dissolved and transfer the solution to a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.

-

Causality Note: The excess base ensures that all generated HCl is neutralized and maintains an alkaline environment to keep the amine deprotonated and nucleophilic.

-

-

Prepare the Organic Phase: In a separate 100 mL beaker, dissolve 3.50 g (20.0 mmol, 1.0 eq) of 4-chlorobenzoyl chloride in 40 mL of dichloromethane (DCM). Transfer this solution to a 100 mL dropping funnel.

-

Causality Note: Using a non-polar, aprotic solvent like DCM is ideal as it dissolves the acyl chloride and the final product while being immiscible with the aqueous base solution, creating the necessary two-phase system.[3]

-

-

Initiate the Reaction: Cool the flask containing the 2-aminophenol solution to 0-5°C using an ice-water bath. Begin vigorous stirring to ensure efficient mixing between the two phases.

-

Slow Addition: Add the 4-chlorobenzoyl chloride solution from the dropping funnel to the reaction flask dropwise over a period of 20-30 minutes. A white precipitate of the product will likely begin to form at the interface of the two layers.

-

Causality Note: Slow, controlled addition is crucial to manage the exothermic nature of the acylation reaction. Adding the acyl chloride too quickly can lead to a rapid temperature increase, promoting unwanted side reactions such as the hydrolysis of the acyl chloride.[8]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours to ensure the reaction goes to completion.

-

Monitoring (Optional): The reaction progress can be monitored by TLC using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). Spot the starting amine and the reaction mixture (organic layer). The reaction is complete upon the disappearance of the 2-aminophenol spot.

Part 2: Product Work-up and Isolation

-

Phase Separation: Transfer the entire reaction mixture to a 250 mL separatory funnel. Allow the layers to fully separate. Drain the lower organic (DCM) layer into a clean 250 mL Erlenmeyer flask.

-

Extraction: Extract the remaining aqueous layer once more with 20 mL of DCM to recover any residual product. Combine this extract with the initial organic layer.

-

Washing: Wash the combined organic layers sequentially with:

-

50 mL of 1 M HCl (to remove any unreacted 2-aminophenol and excess NaOH).

-

50 mL of deionized water.

-

50 mL of brine (saturated NaCl solution) to aid in the removal of water.

-

Causality Note: The acidic wash protonates the basic amine, making it soluble in the aqueous layer for easy removal. The subsequent water and brine washes remove residual acid and salts.[1][9]

-

-

Drying: Dry the washed organic layer over anhydrous sodium sulfate for 15-20 minutes with occasional swirling. Filter the drying agent using a funnel with a cotton plug or fluted filter paper to collect the clear organic solution.[1]

-

Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator. This will yield the crude 4-chloro-N-(2-hydroxyphenyl)benzamide as a solid.

Part 3: Purification and Characterization

-

Recrystallization: The most common method for purification is recrystallization.[10] Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution becomes faintly cloudy.

-

Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol/water (1:1) mixture.[8]

-

Drying: Dry the purified product in a vacuum oven at 50-60°C or air-dry overnight to obtain the final product as a white or off-white crystalline solid.

-

Characterization: Determine the yield and characterize the final product by:

-

Melting Point: Compare with literature values.

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.[11]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 198234, 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. Retrieved from [Link].

- Google Patents (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.

-

Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o391. Retrieved from [Link].

-

ResearchGate (2012). (PDF) 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Retrieved from [Link].

- Google Patents (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 587567, 2-Chloro-N-(4-hydroxyphenyl)benzamide. Retrieved from [Link].

-

Organic Syntheses (n.d.). o-CHLOROBENZOYL CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link].

-

Wikipedia (2023). Schotten–Baumann reaction. Retrieved from [Link].

-

ResearchGate (2010). (PDF) N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved from [Link].

-

Grokipedia (n.d.). Schotten–Baumann reaction. Retrieved from [Link].

-

Preprints.org (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link].

-

Journal of Applicable Chemistry (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Retrieved from [Link].

- Google Patents (2013). CN103214420B - Method for preparing 2-butyl-4-chloro-5-formylimidazole.

- Google Patents (2016). CN105622439A - Production method of 4-chloro-2-aminophenol.

-

BYJU'S (2019). Schotten Baumann Reaction. Retrieved from [Link].

-

Organic Syntheses (n.d.). Benzimidazole. Organic Syntheses Procedure. Retrieved from [Link].

-

PrepChem.com (2023). Synthesis of 4-chlorobenzoyl chloride. Retrieved from [Link].

-

Fisher Scientific (n.d.). Amide Synthesis. Retrieved from [Link].

-

Quick Company (2021). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link].

-

SATHEE CUET (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link].

Sources

- 1. 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. byjus.com [byjus.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. op.niscpr.res.in [op.niscpr.res.in]

Application Note: Laboratory-Scale Preparation of 4-chloro-N-(2-hydroxyphenyl)benzamide

Abstract: This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide. The synthesis is achieved through the acylation of 2-aminophenol with 4-chlorobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This guide details the reaction mechanism, step-by-step experimental procedures, purification via recrystallization, and thorough characterization of the final product. It is intended for researchers, scientists, and professionals in chemical synthesis and drug development, offering insights into the causality of experimental choices to ensure reproducibility and high purity.

Introduction and Scientific Context

4-chloro-N-(2-hydroxyphenyl)benzamide is a member of the N-aryl benzamide class of compounds. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional materials. The amide bond provides structural rigidity, while the phenolic hydroxyl and chloro substituents offer sites for further functionalization and hydrogen bonding interactions, making it a valuable intermediate for the synthesis of more complex molecular architectures, including pharmaceuticals and heterocyclic compounds.

The protocol herein describes a robust and efficient synthesis based on the Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides under basic conditions.[1][2] The causality behind this choice is its high efficiency and the operational simplicity of using a biphasic or homogeneous basic medium to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3][4]

Reaction Scheme and Mechanism

The synthesis proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Pyridine is employed not only as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst that can form a highly reactive acylpyridinium intermediate, accelerating the reaction.[3][5]

Overall Reaction:

Figure 1. Synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide from 2-aminophenol and 4-chlorobenzoyl chloride.

Reaction Mechanism:

The mechanism involves the nucleophilic attack of the amine on the acyl chloride, followed by the elimination of a chloride ion and deprotonation by the base to yield the final amide product.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Aminophenol | 95-55-6 | 109.13 | 2.18 g | 20.0 | 1.0 |

| 4-Chlorobenzoyl chloride | 122-01-0 | 175.01 | 3.85 g (2.7 mL) | 22.0 | 1.1 |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | 4.8 mL | 59.5 | ~3.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | - |

| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | ~50 mL | - | - |

| Sat. Sodium Bicarbonate | 144-55-8 | 84.01 | ~50 mL | - | - |

| Brine (Sat. NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | - |

| Ethanol (95%) | 64-17-5 | 46.07 | As needed | - | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |

Equipment

-

250 mL and 100 mL Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Reflux condenser

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Glassware for recrystallization (Erlenmeyer flasks)

-

Melting point apparatus

-

Analytical balance

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp

Experimental Protocols

Detailed Synthesis Workflow

Step-by-Step Methodology

Reaction Setup and Execution:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (2.18 g, 20.0 mmol).

-

Add 80 mL of dichloromethane (DCM) to the flask and stir until the solid dissolves.

-

Add anhydrous pyridine (4.8 mL, 59.5 mmol) to the solution.

-

Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

In a separate beaker, dissolve 4-chlorobenzoyl chloride (3.85 g, 22.0 mmol) in 20 mL of DCM.

-

Transfer the 4-chlorobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred 2-aminophenol solution over approximately 30 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The product should have a lower Rf value than the starting 4-chlorobenzoyl chloride.

Work-up and Isolation:

-

After the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of 1 M HCl (to remove excess pyridine).

-

50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

-

50 mL of brine (to remove residual water).

-

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~5 g).

-

Filter the drying agent using a gravity funnel and collect the filtrate.

-

Remove the solvent (DCM) from the filtrate using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization: [6][7]

-

Transfer the crude solid to a 100 mL Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol (start with ~20-30 mL) while heating on a hot plate, until the solid just dissolves.[6]

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

-

To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

-

Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[6]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

-

Dry the crystals in a vacuum oven or air-dry to a constant weight.

Characterization and Expected Results

-

Appearance: White to off-white crystalline solid.

-

Yield: Typically 80-90%.

-

Melting Point: Literature values for similar compounds suggest a melting point in the range of 170-190 °C. The exact value should be determined experimentally.

-

Molecular Formula: C₁₃H₁₀ClNO₂

-

Molecular Weight: 247.68 g/mol [8]

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~10.0-10.2 ppm (s, 1H): Phenolic -OH proton.

-

δ ~9.8-10.0 ppm (s, 1H): Amide N-H proton.

-

δ ~7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

-

δ ~7.5-7.7 ppm (d, 2H): Aromatic protons ortho to the chlorine atom.

-

δ ~6.8-7.4 ppm (m, 4H): Protons of the 2-hydroxyphenyl ring.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~165-167 ppm: Amide carbonyl (C=O).

-

δ ~150-152 ppm: Carbon bearing the -OH group.

-

δ ~115-140 ppm: Aromatic carbons.

-

-

IR (KBr, cm⁻¹):

-

Mass Spectrometry (EI):

-

m/z (%): 247 (M⁺), 249 ([M+2]⁺, ~33% of M⁺ due to ³⁷Cl isotope), 139 (base peak, [ClC₆H₄CO]⁺), 111 ([ClC₆H₄]⁺).[8]

-

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Chlorobenzoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[11][12][13] Reacts with moisture, so it should be handled under anhydrous conditions.

-

2-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects.[14][15] Avoid inhalation of dust and contact with skin and eyes.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with care to minimize exposure.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

-

Reddit. (n.d.). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol.

-

ScienceDirect. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-(4-Chlorophenyl)-2-hydroxybenzamide. PubMed Central. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

ResearchGate. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Chloro-N-(2-methoxyphenyl)benzamide. PubMed Central. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Chlorobenzoyl chloride. Retrieved from [Link]

-

Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

-

MeitY OLabs. (2015). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. byjus.com [byjus.com]

- 4. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. carlroth.com [carlroth.com]

- 15. biochemopharma.fr [biochemopharma.fr]

Application Note: Unveiling Molecular Architecture - A Guide to FT-IR Analysis for Functional Group Identification in Benzamides

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fourier Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of benzamides. We delve into the theoretical underpinnings of FT-IR and provide detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. By focusing on the causality behind experimental choices, this guide equips the user with the expertise to confidently identify the key functional groups that define the benzamide scaffold, a prevalent motif in pharmaceuticals.

Introduction: The Vibrational Fingerprint of Benzamides

Benzamides represent a critical class of compounds in medicinal chemistry and materials science. Their biological activity and physical properties are intrinsically linked to the arrangement of their constituent functional groups. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative analytical technique to elucidate this molecular architecture.[1] The fundamental principle of FT-IR lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies. These vibrations, which include stretching and bending, are quantized and depend on the bond strength, the mass of the bonded atoms, and the overall molecular structure. Consequently, an FT-IR spectrum provides a unique "vibrational fingerprint" of the molecule, allowing for the identification of its functional groups.[2]

The mid-infrared region, typically spanning 4000 to 400 cm⁻¹, is of primary interest for the analysis of organic molecules like benzamides.[3] This region can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹).[2][3] The former contains characteristic absorption bands for specific functional groups, while the latter exhibits a complex pattern of absorptions that is unique to the molecule as a whole.[2]

The Benzamide Moiety: Key Vibrational Signatures

The benzamide structure is characterized by an amide functional group directly attached to a benzene ring. This arrangement gives rise to several distinct and identifiable absorption bands in the FT-IR spectrum. Understanding these characteristic peaks is paramount for accurate spectral interpretation.

The Amide Group: A Symphony of Vibrations

The amide functional group (-CONH-) is a composite of several key vibrations:

-

N-H Stretching: The presence and nature of the N-H bond are readily identified in the 3500-3100 cm⁻¹ region.[4]

-

Primary Amides (-CONH₂): Exhibit two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds, typically around 3350 cm⁻¹ and 3180 cm⁻¹.[5][6][7]

-

Secondary Amides (-CONHR): Show a single N-H stretching band, usually in the range of 3300-3100 cm⁻¹.[5][6][7] The broadness of these bands is often indicative of hydrogen bonding.[2]

-

-

C=O Stretching (Amide I Band): The carbonyl (C=O) stretch is one of the most intense and characteristic absorptions in the FT-IR spectrum of benzamides, appearing in the range of 1680-1630 cm⁻¹.[4][7] This absorption is often referred to as the Amide I band.[8] Its position is influenced by factors such as conjugation with the aromatic ring and hydrogen bonding.[9]

-

N-H Bending and C-N Stretching (Amide II and III Bands):

-

Amide II Band: This band, appearing around 1640-1550 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[8] It is a characteristic feature of primary and secondary amides.

-

Amide III Band: Found in the 1400-1200 cm⁻¹ region, this band is a complex mix of C-N stretching and N-H bending vibrations.[8]

-

The Benzene Ring: Aromatic Characteristics

The presence of the benzene ring is confirmed by several characteristic absorptions:

-

Aromatic C-H Stretching: Weak to medium intensity bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of C-H bonds on the aromatic ring.[4][10]

-

Aromatic C=C Stretching: One or more sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[4]

-

Out-of-Plane C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern on the benzene ring.

Experimental Protocol: From Sample to Spectrum

Achieving high-quality, reproducible FT-IR spectra requires careful attention to sample preparation and instrument parameters. For routine analysis of benzamides, Attenuated Total Reflectance (ATR) is often the preferred sampling technique due to its simplicity and minimal sample preparation requirements.[1][11][12]

Instrumentation and Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for routine analysis.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal. Diamond is highly recommended for its robustness and chemical inertness.[1]

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹ is generally sufficient for qualitative analysis.[13]

-

Number of Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.[13]

-

Background: A background spectrum of the clean ATR crystal must be collected prior to sample analysis.

Protocol for Solid Benzamide Samples using ATR-FTIR

This protocol is designed for the analysis of solid benzamide powders, a common form for pharmaceutical active ingredients and intermediates.

Step-by-Step Methodology:

-

Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Clean with a solvent-moistened (e.g., isopropanol or ethanol) lint-free wipe. Allow the solvent to fully evaporate.

-

Background Collection: Record a background spectrum. This accounts for any ambient atmospheric (e.g., CO₂, H₂O) and instrumental contributions.

-

Sample Application: Place a small amount of the solid benzamide sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the ATR pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[11]

-

Data Collection: Acquire the sample spectrum.

-

Data Processing: The resulting spectrum should be displayed in absorbance or % transmittance mode. If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

Data Interpretation Workflow

A systematic approach is crucial for accurate spectral interpretation.

Caption: A logical workflow for the systematic interpretation of a benzamide FT-IR spectrum.

Data Presentation: Characteristic Absorption Bands

The following table summarizes the key FT-IR absorption bands for the functional groups present in benzamides.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |

| Amide (N-H) | N-H Stretch (Primary) | ~3350 and ~3180 | Medium, Sharp | Two distinct bands for asymmetric and symmetric stretching.[5][6] |

| N-H Stretch (Secondary) | 3300 - 3100 | Medium, Sharp | A single band.[5][6] | |

| N-H Bend (Amide II) | 1640 - 1550 | Strong | Coupled with C-N stretch.[8] | |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp | Position influenced by conjugation and hydrogen bonding.[4][7] |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Appears just to the left of aliphatic C-H stretches.[4][10] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp | Often multiple bands.[4] | |

| Aromatic C-H Bend | 900 - 675 | Strong | Out-of-plane bending; position indicates substitution pattern. | |

| Amide (C-N) | C-N Stretch (Amide III) | 1400 - 1200 | Medium | Coupled with N-H bend.[8] |

Trustworthiness and Self-Validation

To ensure the reliability of the FT-IR analysis, the following self-validating steps should be incorporated into the workflow:

-

System Suitability: Before analysis, verify the instrument's performance by running a polystyrene standard and confirming that the peak positions are within the accepted tolerance.

-

Reference Matching: Whenever possible, compare the obtained spectrum with a reference spectrum of a known, pure standard of the benzamide . The National Institute of Standards and Technology (NIST) provides a reference spectrum for benzamide.[14]

-

Consistency Checks: For multiple samples of the same material, the spectra should be highly reproducible. Any significant variations may indicate sample inhomogeneity or contamination.

Molecular Vibrations of Key Functional Groups

The primary vibrational modes of the amide and aromatic groups in a benzamide molecule are visualized below.

Caption: Key molecular vibrations in a benzamide molecule giving rise to characteristic FT-IR absorptions.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of benzamides. By understanding the characteristic absorption frequencies of the amide and aromatic functional groups and by employing a systematic approach to sample analysis and data interpretation, researchers can rapidly and reliably confirm the chemical identity and key structural features of these important compounds. The protocols and data presented in this application note provide a solid foundation for the successful application of FT-IR in both research and industrial settings, particularly within the realm of drug development and quality control.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Li, M., & Wang, J. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8937–8944. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

-

Polyzou, A., et al. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 15(6), 1718. [Link]

-

ResearchGate. (n.d.). FT–IR benzamide. [Link]

-

Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Ofner, J., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 237-245. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

-

Cortes, S. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

-

Lacerda, V., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 98(5), 1699–1707. [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. [Link]

-

College of Pharmacy, Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

-

Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. [Link]

Sources

- 1. apexinstrument.me [apexinstrument.me]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. copbela.org [copbela.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mt.com [mt.com]